An In-depth Technical Guide to [4-(2-Aminoethyl)phenyl]methanol (CAS Number: 64353-30-6)
An In-depth Technical Guide to [4-(2-Aminoethyl)phenyl]methanol (CAS Number: 64353-30-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(2-Aminoethyl)phenyl]methanol, also known as 4-(2-aminoethyl)benzyl alcohol, is a substituted phenethylamine derivative with potential applications in pharmaceutical and chemical research.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, safety information, and proposed methodologies for its synthesis, purification, and analysis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines compiled data with inferred protocols based on established organic chemistry principles and analytical practices for structurally related molecules.
Core Properties
The fundamental physicochemical characteristics of [4-(2-Aminoethyl)phenyl]methanol are summarized below. It is important to note that some of the presented data are predicted values obtained from computational models.
Identification
| Identifier | Value |
| CAS Number | 64353-30-6[3][4] |
| IUPAC Name | [4-(2-aminoethyl)phenyl]methanol[3] |
| Molecular Formula | C₉H₁₃NO[3][4] |
| Molecular Weight | 151.21 g/mol [3] |
| Synonyms | 4-(2-Aminoethyl)benzyl alcohol, (4-(2-aminoethyl)phenyl)methanol, p-(2-aminoethyl)benzyl alcohol[1][3] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | <20 °C | Predicted |
| Boiling Point | 291.9 ± 20.0 °C at 760 mmHg | Predicted |
| Density | 1.082 ± 0.06 g/cm³ | Predicted |
| pKa | 14.44 ± 0.10 | Predicted |
| Flash Point | 130.4 °C | [1] |
Safety and Handling
[4-(2-Aminoethyl)phenyl]methanol is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed[3] |
| H315 | Causes skin irritation[3] |
| H318 | Causes serious eye damage[3] |
| H335 | May cause respiratory irritation[3] |
Experimental Protocols
Proposed Synthesis
A plausible synthetic route to [4-(2-Aminoethyl)phenyl]methanol involves the reduction of a suitable precursor, such as 4-(2-aminoethyl)benzoic acid or its corresponding amide. The reduction of amides to amines is a common transformation in organic synthesis, often employing powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction: Reduction of 4-(2-aminoethyl)benzamide with Lithium Aluminum Hydride.
Materials:
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4-(2-aminoethyl)benzamide
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Distilled water
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15% aqueous sodium hydroxide solution
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Anhydrous magnesium sulfate
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Dichloromethane
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Ethyl acetate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-(2-aminoethyl)benzamide in anhydrous THF under a nitrogen atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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Carefully add LiAlH₄ portion-wise to the stirred suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
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Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude [4-(2-Aminoethyl)phenyl]methanol.
Caption: Proposed synthesis of [4-(2-Aminoethyl)phenyl]methanol.
Purification
The crude product from the synthesis can be purified using column chromatography.
Materials:
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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Methanol
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Dichloromethane
Procedure:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Load the dissolved sample onto the top of the silica gel column.
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Elute the column with a gradient of solvents, starting with a non-polar eluent (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding methanol.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain purified [4-(2-Aminoethyl)phenyl]methanol.
Analytical Methods
The purity and identity of [4-(2-Aminoethyl)phenyl]methanol can be confirmed using a combination of chromatographic and spectroscopic techniques.
3.3.1. High-Performance Liquid Chromatography (HPLC)
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Column: A C18 reversed-phase column is suitable for the analysis of this polar compound.
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Mobile Phase: A gradient of water (containing an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
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Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the presence of polar -OH and -NH₂ groups, derivatization may be necessary to improve the volatility and chromatographic behavior of the compound for GC analysis.
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Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the active hydrogens to trimethylsilyl ethers and amines.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
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Carrier Gas: Helium.
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Injection: Split or splitless injection depending on the concentration.
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MS Detection: Electron ionization (EI) to obtain a characteristic fragmentation pattern for identification.
3.3.3. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the molecule by identifying the different types of protons and carbons and their connectivity.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-H and C=C stretches of the aromatic ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition.
Caption: A general workflow for the analytical characterization.
Biological Activity and Signaling Pathways
As of the current literature review, there is a significant lack of published data on the specific biological activity of [4-(2-Aminoethyl)phenyl]methanol. While its structural similarity to phenethylamines suggests potential interactions with monoaminergic systems in the central nervous system, no specific studies have been identified that investigate its effects on receptors, transporters, or signaling pathways. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time. Further research is required to elucidate the pharmacological profile and potential therapeutic applications of this compound.
Conclusion
[4-(2-Aminoethyl)phenyl]methanol is a chemical compound with established physicochemical properties and safety classifications. While detailed, peer-reviewed experimental protocols for its synthesis and analysis are not currently available, this guide provides plausible methodologies based on established chemical principles for related structures. The most significant gap in the current knowledge of this compound is the absence of data regarding its biological activity and mechanism of action. This presents an opportunity for future research to explore its potential pharmacological effects, which could be valuable for drug discovery and development programs.
